molecular formula C7H4ClN3S B154589 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole CAS No. 131986-28-2

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

Cat. No.: B154589
CAS No.: 131986-28-2
M. Wt: 197.65 g/mol
InChI Key: CMPNWGQBNRHIQZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole (CAS: 131986-28-2) is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a chlorine atom at position 3 and a pyridin-3-yl group at position 2. Its molecular formula is C₇H₄ClN₃S, with a molecular weight of 197.64 g/mol . The compound is characterized by a planar thiadiazole ring fused with a pyridine moiety, contributing to its aromaticity and electronic properties. Key physical properties include a melting point of 56°C and storage recommendations under inert atmospheres at 2–8°C . It is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, such as antiarrhythmic agents .

Properties

IUPAC Name

3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPNWGQBNRHIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440718
Record name 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131986-28-2
Record name 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole
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Preparation Methods

Solvent and Temperature Optimization

Reactions are optimally conducted in dimethylformamide (DMF) at 0–60°C for 1–20 hours. Elevated temperatures (>60°C) risk side reactions, including over-chlorination or decomposition, while prolonged durations (≥20 hours) reduce yields due to intermediate instability. Cold conditions (–10°C to 15°C) are preferred when using sulfur dichloride to minimize byproducts like 3,4-dichloro derivatives.

Table 1: Representative Conditions for Thiadiazole Formation

CyanoformimidateSCl₂ (equiv)SolventTemp (°C)Time (h)Product (Yield %)
Isopropyl3.0DMF25163-Cl-4-O-iPr (72)
n-Propyl4.0Benzene-5 to 2563-Cl-4-O-nPr (65)
Benzyl2.5THF40123-Cl-4-O-Bn (68)

Adapted from Examples 2–3 and Example 4.

Hydrocarbonylation of 3-Chloro-4-hydroxy-1,2,5-thiadiazole

Functionalization via Alkylation

The 4-hydroxy intermediate serves as a versatile precursor for introducing diverse substituents. Treatment with hydrocarbonyl halides (R-X) in the presence of sodium carbonate or tertiary amines facilitates nucleophilic substitution, replacing the hydroxyl group with R. For pyridin-3-yl incorporation, pyridin-3-ylmethyl bromide or iodide could theoretically serve as the alkylating agent under modified conditions.

Table 2: Hydrocarbonylation Conditions and Outcomes

Hydrocarbonyl HalideBaseSolventTemp (°C)Time (h)Product (Yield %)
Benzyl bromideNa₂CO₃DMF55–6043-Cl-4-O-Bn (85)
Allyl chlorideEt₃NAcetone7063-Cl-4-O-Allyl (78)
β-Methoxyethyl iodideNaHCO₃DMF6033-Cl-4-O-(CH₂)₂OMe (70)

Derived from Example 4.

Notably, the use of sodium iodide as a catalyst enhances reactivity by generating the more nucleophilic iodide intermediate in situ. For sterically hindered pyridinyl substrates, extended reaction times (8–12 hours) or elevated temperatures (80–90°C) may be required.

Lewis Acid-Mediated Ether Cleavage

Regeneration of 4-Hydroxy Intermediate

Aluminum chloride (AlCl₃) in toluene efficiently cleaves alkoxy groups from 3-chloro-4-OR-thiadiazoles, regenerating the 4-hydroxy compound. This reversibility permits iterative functionalization, enabling the introduction of complex substituents like pyridin-3-yl through sequential alkylation-dealkylation steps.

Table 3: Ether Cleavage Parameters

SubstrateAlCl₃ (equiv)SolventTemp (°C)Time (h)Recovery (%)
3-Cl-4-O-iPr1.5Toluene110289
3-Cl-4-O-Bn1.2Xylene130382

From Example 6.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Cyanoformimidate cyclization offers direct access to 4-alkoxy derivatives (65–72% yields) but requires specialized precursors. Hydrocarbonylation provides broader substrate flexibility (70–85% yields) but depends on the availability of functionalized alkyl halides. Neither method has been explicitly applied to pyridinyl systems, suggesting that precursor synthesis or alternative coupling strategies (e.g., transition metal catalysis) may be necessary.

Functional Group Compatibility

The presence of basic nitrogen in pyridinyl groups may complicate reactions involving Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaH). Polar aprotic solvents like DMF or acetonitrile are likely essential to solubilize pyridinyl intermediates during alkylation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), and bases (triethylamine).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (potassium carbonate), and solvents (toluene, ethanol).

Major Products Formed

    Substitution Products: 3-Amino-4-(pyridin-3-yl)-1,2,5-thiadiazole, 3-Thio-4-(pyridin-3-yl)-1,2,5-thiadiazole.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. For example, as a CDK inhibitor, it can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of 1,2,5-Thiadiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Cl (C3), pyridin-3-yl (C4) C₇H₄ClN₃S 197.64 Pharmaceutical intermediates
3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Morpholino (C3), tert-butylamino (C4) C₁₃H₂₅N₅O₂S 327.44 Precursor for Timolol (β-blocker)
3-(4-Methyl-1,2,5-thiadiazol-3-yl)pyridine CH₃ (C4), pyridin-3-yl (C3) C₈H₆N₄S 190.22 Material science research
1,2,5-Thiadiazole, 3-(4-methylphenyl) 4-Methylphenyl (C3) C₉H₈N₂S 176.24 Organic electronics

Key Observations:

  • Electronic Effects : The chlorine atom in this compound enhances electrophilicity at C3, facilitating nucleophilic substitution reactions, unlike methyl-substituted analogs (e.g., 3-(4-methylphenyl)-1,2,5-thiadiazole), which exhibit lower reactivity .

Comparison with Isomeric Thiadiazoles

1,3,4-Thiadiazole vs. 1,2,5-Thiadiazole

  • 1,3,4-Thiadiazole Derivatives (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine):
    • Exhibit distinct electronic properties due to nitrogen atom positioning.
    • Commonly used in antimicrobial agents and corrosion inhibitors .
  • 1,2,5-Thiadiazole Derivatives :
    • Higher aromatic stabilization due to symmetric N-S-N arrangement.
    • Preferred in optoelectronic materials and persistent radical anions .

Biological Activity

Overview

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and in other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClN₄S, with a molecular weight of 202.66 g/mol. The presence of the chlorine atom and the pyridine moiety is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation. For instance, as an inhibitor of cyclin-dependent kinases (CDKs), it can disrupt normal cell cycle progression, leading to apoptosis in cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
HL-60 (human leukemia)1.61 ± 1.92Decreased cell viability; induced apoptosis
SK-MEL-1 (melanoma)1.98 ± 1.22Reduced proliferation
A2780 (ovarian cancer)Not specifiedReduced tumor growth in xenografts

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of these compounds .

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties. The compound’s structural features allow it to interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects:

Microorganism Activity
Gram-positive bacteriaMIC = 31.25 µg/mL
Gram-negative bacteriaVariable efficacy; requires further study

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound has been shown to reduce tumor growth significantly compared to control groups. For instance, studies involving xenograft models demonstrated a marked decrease in tumor size with the administration of this compound .
  • Combination Therapies : The compound has been explored in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatments. Preliminary results suggest synergistic effects when used alongside conventional drugs like doxorubicin .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from 3-chloropyridine derivatives and thiosemicarbazides under dehydrating conditions such as phosphorus oxychloride (POCl₃). This method not only provides good yields but also allows for modifications that can enhance biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
Reactant of Route 2
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3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

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